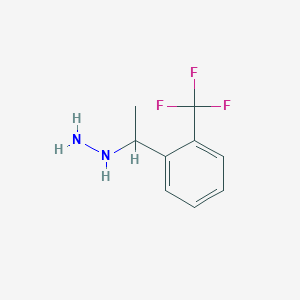
(1-(2-(Trifluoromethyl)phenyl)ethyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazine, [1-[2-(trifluoromethyl)phenyl]ethyl]- is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s unique structure, featuring a trifluoromethyl group attached to a phenyl ring, imparts distinct chemical properties that make it valuable for specific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, [1-[2-(trifluoromethyl)phenyl]ethyl]- typically involves the reaction of hydrazine with a suitable precursor containing the trifluoromethylphenyl group. One common method is the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate under acidic conditions to form the desired hydrazine derivative. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Hydrazine, [1-[2-(trifluoromethyl)phenyl]ethyl]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Hydrazine, [1-[2-(trifluoromethyl)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Hydrazine, [1-[2-(trifluoromethyl)phenyl]ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
作用机制
The mechanism of action of Hydrazine, [1-[2-(trifluoromethyl)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its trifluoromethyl group enhances its reactivity and stability, making it effective in targeting specific enzymes and receptors.
相似化合物的比较
Similar Compounds
- Hydrazine, [1-[2-(trifluoromethyl)phenyl]methyl]-
- Hydrazine, [1-[2-(trifluoromethyl)phenyl]propyl]-
- Hydrazine, [1-[2-(trifluoromethyl)phenyl]butyl]-
Uniqueness
Hydrazine, [1-[2-(trifluoromethyl)phenyl]ethyl]- is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable for applications where these properties are advantageous, such as in drug design and industrial processes.
属性
分子式 |
C9H11F3N2 |
|---|---|
分子量 |
204.19 g/mol |
IUPAC 名称 |
1-[2-(trifluoromethyl)phenyl]ethylhydrazine |
InChI |
InChI=1S/C9H11F3N2/c1-6(14-13)7-4-2-3-5-8(7)9(10,11)12/h2-6,14H,13H2,1H3 |
InChI 键 |
ARUIYABJRXPFSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1C(F)(F)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















